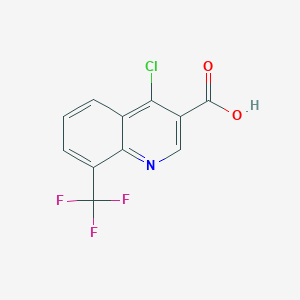

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 2002472-23-1

Cat. No.: VC2903360

Molecular Formula: C11H5ClF3NO2

Molecular Weight: 275.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2002472-23-1 |

|---|---|

| Molecular Formula | C11H5ClF3NO2 |

| Molecular Weight | 275.61 g/mol |

| IUPAC Name | 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) |

| Standard InChI Key | GWCLTMODXRUSNZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl |

Introduction

Chemical Structure and Properties

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. It features a chlorine atom at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid functional group at the 3-position of the quinoline ring system . This specific arrangement of functional groups contributes to its distinct chemical and biological properties.

Basic Chemical Information

The compound has the following chemical identifiers and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅ClF₃NO₂ |

| Molecular Weight | 275.61 g/mol |

| CAS Number | 2002472-23-1 |

| IUPAC Name | 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid |

| InChI | InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) |

| InChIKey | GWCLTMODXRUSNZ-UHFFFAOYSA-N |

The compound features several reactive functional groups that contribute to its chemical behavior. The carboxylic acid group at position 3 provides a site for various transformations, including esterification, amidation, and decarboxylation reactions. The chlorine atom at position 4 makes the compound amenable to nucleophilic aromatic substitution reactions, which are commonly exploited in the synthesis of pharmacologically active derivatives .

Physical Properties

The physical properties of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid are influenced by its functional groups:

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors for pharmacokinetic properties in drug development .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives, reflecting its importance in chemical research and pharmaceutical applications.

Modern Synthetic Approaches

Recent advances in synthetic methodologies have enabled more efficient routes to 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and related compounds:

-

Suzuki coupling reactions on suitable precursors, allowing for the introduction of diversity at various positions of the quinoline scaffold .

-

Late-stage functionalization approaches, where the trifluoromethyl group or other functional groups are introduced at a later stage in the synthetic sequence .

-

Microwave-assisted synthesis, which often provides improved yields and shorter reaction times compared to conventional heating methods.

Biological Activities and Applications

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives exhibit a range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Antimicrobial Activity

Quinoline derivatives, including those with trifluoromethyl substituents, have long been recognized for their antimicrobial properties. Studies on related compounds such as 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid have demonstrated significant antibacterial activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Mycobacterium smegmatis | Excellent (MIC as low as 6.25 µg/ml) |

| Pseudomonas aeruginosa | Significant inhibition |

| Candida albicans | Moderate antifungal activity |

The antimicrobial activity is attributed to the unique electronic and steric effects of the trifluoromethyl group combined with the chlorine substituent, which enhance the compound's interaction with biological targets.

Structure-Activity Relationships

Studies on quinoline derivatives have revealed important structure-activity relationships that can guide the design of more potent and selective compounds:

-

The position of the trifluoromethyl group significantly influences biological activity, with 8-trifluoromethyl derivatives often showing different activity profiles compared to their 7-trifluoromethyl isomers.

-

The nature of the substituent at position 4 (replacing the chlorine) can dramatically alter the biological properties, with amino and piperazinyl substituents being particularly effective for certain applications.

-

Modifications of the carboxylic acid group at position 3 can fine-tune the pharmacokinetic properties and target selectivity .

Research Applications and Case Studies

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid has been employed in various research contexts, highlighting its versatility as a chemical building block.

Development of Antimalarial Agents

Quinoline derivatives have a long history in antimalarial drug development, with compounds like chloroquine and mefloquine being significant examples. The 4-chloro-8-trifluoromethyl-quinoline scaffold has been explored for the development of new antimalarial agents that can overcome resistance mechanisms .

Research has shown that the incorporation of the trifluoromethyl group can enhance the activity against chloroquine-resistant strains of Plasmodium falciparum, making 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives promising leads for new antimalarial drug development .

Synthesis of Biologically Active Hydrazides and Oxadiazoles

The carboxylic acid functionality of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid makes it an excellent starting point for the synthesis of hydrazides and oxadiazoles with enhanced biological activities. Studies on related compounds have demonstrated that:

-

Hydrazide derivatives exhibit significant antimicrobial activity against both bacterial and fungal pathogens.

-

Incorporation of the quinoline-carbohydrazide moiety into various heterocyclic systems can lead to compounds with multifaceted biological activities.

-

1,3,4-Oxadiazole derivatives synthesized from quinoline-carboxylic acids show promising antibacterial and antifungal properties .

Pharmaceutical Industry Applications

In the pharmaceutical industry, 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid serves as an intermediate in the synthesis of various drug candidates. Its applications include:

-

Development of fluoroquinolone antibiotics with improved spectrum and potency.

-

Synthesis of anticancer agents targeting specific cellular pathways.

-

Creation of antiparasitic drugs with enhanced efficacy against resistant strains.

The pharmaceutical relevance of this compound is reflected in its inclusion in various chemical libraries and its availability from commercial suppliers for research purposes .

Future Research Directions

Several promising research directions can be envisioned for 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives:

Targeted Modifications for Enhanced Bioactivity

Future research could focus on systematic modifications of the basic scaffold to enhance specific biological activities. This includes:

-

Introduction of various substituents at the 4-position through nucleophilic aromatic substitution reactions.

-

Functionalization of the carboxylic acid group to create prodrugs with improved pharmacokinetic properties.

-

Incorporation into larger molecular systems, such as peptide conjugates or nanoparticle formulations, for targeted drug delivery.

Investigation of Mechanism of Action

Further studies are needed to elucidate the precise mechanisms of action of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid derivatives in various biological systems. This includes:

-

Identification of specific molecular targets and binding modes.

-

Investigation of structure-activity relationships at the molecular level.

-

Study of resistance mechanisms and strategies to overcome them.

Development of Greener Synthetic Methods

There is a growing interest in developing more environmentally friendly synthetic methods for valuable chemical building blocks. For 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid, this could involve:

-

Use of catalytic methods to reduce waste generation.

-

Development of solvent-free or water-based reaction conditions.

-

Implementation of continuous flow chemistry for more efficient synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume